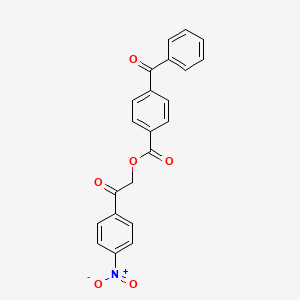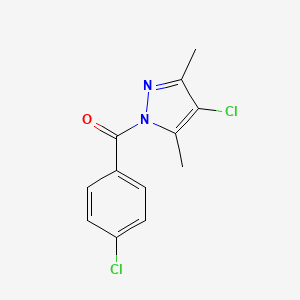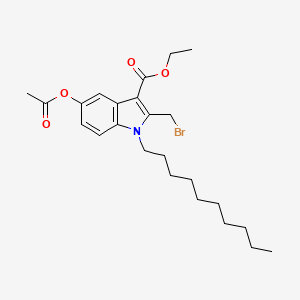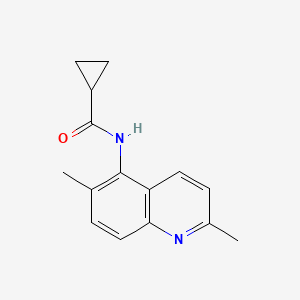![molecular formula C16H11BrF3N3OS B15010675 5-(2-bromophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15010675.png)
5-(2-bromophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-BROMOPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, a trifluoromethylphenyl group, and an oxadiazole-thione ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-BROMOPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is attached through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxadiazole-thione ring.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of a phenyl group.
Substitution: The compound can participate in substitution reactions, especially at the bromine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the oxadiazole-thione ring.
Reduction: Reduced forms of the bromophenyl group.
Substitution: Substituted derivatives with new functional groups replacing bromine or trifluoromethyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its unique chemical structure.
Drug Development:
Medicine
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry
Chemical Manufacturing: The compound is used in the synthesis of other complex molecules in the chemical industry.
Agriculture: It may have applications in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-BROMOPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-CHLOROPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE
- 5-(2-FLUOROPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE
Uniqueness
The presence of the bromophenyl group in 5-(2-BROMOPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This distinguishes it from similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C16H11BrF3N3OS |
|---|---|
Molecular Weight |
430.2 g/mol |
IUPAC Name |
5-(2-bromophenyl)-3-[[3-(trifluoromethyl)anilino]methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C16H11BrF3N3OS/c17-13-7-2-1-6-12(13)14-22-23(15(25)24-14)9-21-11-5-3-4-10(8-11)16(18,19)20/h1-8,21H,9H2 |
InChI Key |
UOAWRTJWQZXYTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=S)O2)CNC3=CC=CC(=C3)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[2-(pyridin-4-yl)ethyl]ethanamine](/img/structure/B15010599.png)

![ethyl (7E)-2-(acetylamino)-7-({[(4-bromophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15010618.png)
![4,6-Bis(4-methoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B15010622.png)
![(3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B15010628.png)
![ethyl 5-{[(4-chlorophenyl)sulfonyl][(2E)-3-phenylprop-2-enoyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15010635.png)

![methyl 3-benzoyl-4,5-dioxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B15010644.png)
![N,N'-{(5-ethyl-2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyl]}diacetamide](/img/structure/B15010646.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15010653.png)
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15010682.png)

![3-{[3-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15010689.png)
